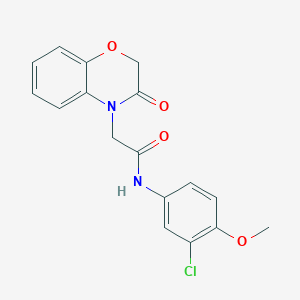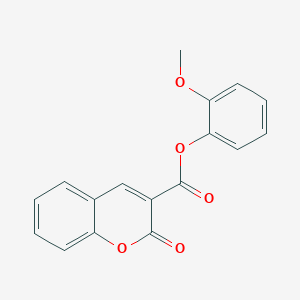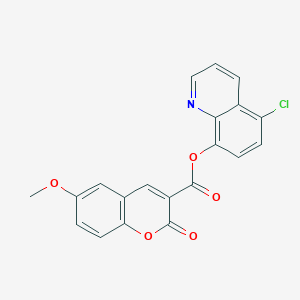![molecular formula C17H18N2O4 B5417695 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as MMBA, is a chemical compound that has been widely used in scientific research. MMBA is a hydrazide derivative of benzoyl chloride and has been found to have various biological and physiological effects.
作用機序
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions, including memory and learning. By increasing the levels of acetylcholine, this compound improves cognitive function and memory.
This compound also works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to improve cognitive function and memory in animal models. This compound has also been found to have antifungal and antibacterial properties.
実験室実験の利点と制限
One advantage of using 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it useful in studying cognitive function and memory. Another advantage is its antifungal and antibacterial properties, which make it useful in studying the effects of antimicrobial agents.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the use of 4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in scientific research. One future direction is the development of this compound as a potential treatment for Alzheimer's disease. This compound's ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease.
Another future direction is the development of this compound as a potential antimicrobial agent. This compound's antifungal and antibacterial properties make it a promising candidate for the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and its antifungal and antibacterial properties. This compound has been found to improve cognitive function and memory in animal models and has potential applications in the treatment of Alzheimer's disease and as a new antimicrobial agent.
合成法
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is synthesized by reacting benzoyl chloride with 4-methoxyphenylhydrazine in the presence of sodium acetate. The resulting product is then acetylated using acetic anhydride to form this compound.
科学的研究の応用
4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase has been found to improve cognitive function and memory in animal models.
This compound has also been found to have antifungal and antibacterial properties. Studies have shown that this compound is effective against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus.
特性
IUPAC Name |
4-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)11-16(20)18-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCQQIKIAOBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5417614.png)


![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5417657.png)
![6-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5417664.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417670.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5417682.png)
![2-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5417685.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)

![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)